Cas no 1346708-14-2 (4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile)
4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile
- 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxymethyl]benzonitrile
- DTXSID60744812
- DB-241251
- 4-((4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yloxy)methyl)benzonitrile
- 4-({[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}methyl)benzonitrile
- 1346708-14-2
-
- Inchi: 1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)16-9-10-22-17(11-16)23-13-15-7-5-14(12-21)6-8-15/h5-11H,13H2,1-4H3
- InChI Key: DVCUMHJGMAYGLZ-UHFFFAOYSA-N
- SMILES: O1B(C2C=CN=C(C=2)OCC2C=CC(C#N)=CC=2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 336.1645227g/mol
- Monoisotopic Mass: 336.1645227g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 492
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.4Ų
4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029187126-1g |
4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile |
1346708-14-2 | 95% | 1g |
$646.84 | 2022-04-03 | |
| Chemenu | CM134567-1g |
4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile |
1346708-14-2 | 95 % | 1g |
$647 | 2021-08-05 | |
| Chemenu | CM134567-1g |
4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile |
1346708-14-2 | 95%+ | 1g |
$712 | 2023-02-18 |
4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile
Compound CAS No. 1346708-14-2: 4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile
The compound with CAS No. 1346708-14-2, known as 4-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structure and functional groups, which make it a promising candidate for applications in drug delivery systems and advanced materials.
The molecular structure of this compound is characterized by a benzonitrile group attached to a methoxy group. The methoxy group is further connected to a pyridine ring substituted with a tetramethyl-dioxaborolane moiety. This combination of functional groups provides the molecule with versatile reactivity and compatibility with various chemical reactions. Recent studies have highlighted the importance of such structures in enhancing the stability and bioavailability of pharmaceutical compounds.
One of the key features of this compound is its ability to participate in Suzuki-Miyaura coupling reactions. The presence of the dioxaborolane group makes it an ideal substrate for cross-coupling reactions with aryl halides or other boronic acid derivatives. This reactivity has been exploited in the synthesis of complex organic molecules and biologically active compounds. For instance, researchers have utilized this compound as a building block in the construction of heterocyclic frameworks that exhibit potent anti-cancer activity.
In addition to its role in organic synthesis, this compound has shown promise in the field of materials science. Its electronic properties make it suitable for applications in organic electronics and optoelectronic devices. Recent advancements in the synthesis of conjugated polymers have incorporated similar structures to enhance the charge transport properties of these materials.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. The key steps include the preparation of the boronic ester intermediate and subsequent coupling reactions to introduce the benzonitrile group. Researchers have optimized these steps by employing catalytic systems that improve reaction efficiency and selectivity.
From an environmental standpoint, this compound has been studied for its biodegradability and potential impact on ecosystems. Initial assessments suggest that it exhibits moderate biodegradation under aerobic conditions; however, further research is needed to fully understand its environmental fate and toxicity profile.
In conclusion, CAS No. 1346708-14-X (commonly referred to as benzonitrile derivative) represents a significant advancement in modern organic chemistry. Its unique structure and reactivity open up new avenues for research and development across multiple disciplines. As scientific understanding continues to grow, this compound is expected to play an increasingly important role in both academic studies and industrial applications.
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